molecular formula C24H22N2O4 B2929807 3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899922-43-1

3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2929807
CAS RN: 899922-43-1
M. Wt: 402.45
InChI Key: PICUBJUXHBOZOW-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that belongs to the quinazoline family. It is a synthetic compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

Synthesis and Cytotoxic Activity

A pivotal area of research involves the synthesis of quinazoline derivatives and evaluating their cytotoxic activities against different cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which share a similar structural motif to the compound , have demonstrated potent cytotoxic properties. These compounds, including variants with 2-(3,4-dimethoxyphenyl) substituents, were synthesized and showed significant inhibitory effects on murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with some exhibiting IC(50) values less than 10 nM. Furthermore, in vivo tests against colon 38 tumors in mice have highlighted their therapeutic potential (Deady et al., 2003).

Green Synthesis Approaches

Research has also focused on developing sustainable and environmentally friendly methods for synthesizing quinazoline-2,4(1H,3H)-diones. Techniques involving carbon dioxide as a reagent under solvent-free conditions have been developed, yielding key intermediates like 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione with high efficiency. These methods emphasize the importance of green chemistry in synthesizing pharmacologically relevant compounds, offering a pathway to synthesize derivatives with minimal environmental impact (Mizuno et al., 2007).

Antimalarial and Phototoxicity Studies

Quinazoline derivatives have also been explored for their antimalarial properties. Synthesized compounds based on the benzo[h]quinoline framework have been evaluated for their efficacy against Plasmodium berghei in mice, showcasing significant antimalarial activity. However, these studies also consider the phototoxicity of such compounds, indicating the need for a balanced approach in drug development (Rice, 1976).

Chemical Fixation of CO2

The chemical fixation of CO2 into 2-aminobenzonitriles to synthesize quinazoline-2,4(1H,3H)-dione derivatives represents an innovative approach to utilize CO2, a greenhouse gas, as a raw material in organic synthesis. This strategy not only contributes to the development of valuable heterocyclic compounds but also aligns with sustainable chemistry goals by reducing CO2 emissions (Vessally et al., 2017).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-16-8-10-17(11-9-16)15-25-20-7-5-4-6-19(20)23(27)26(24(25)28)18-12-13-21(29-2)22(14-18)30-3/h4-14H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICUBJUXHBOZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dimethoxyphenyl)-1-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

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